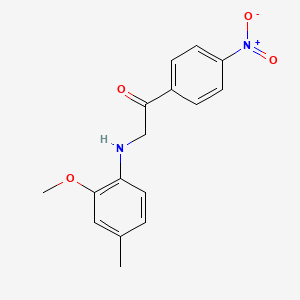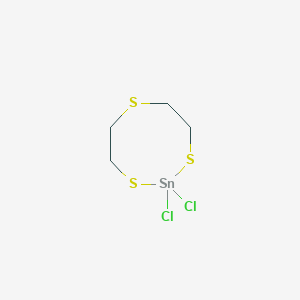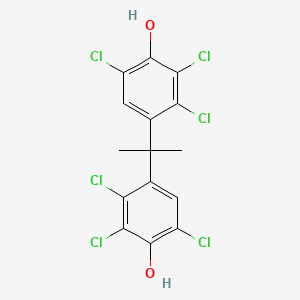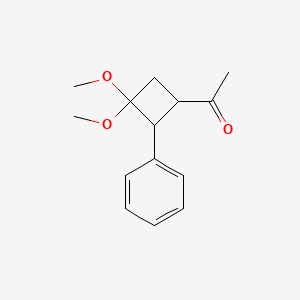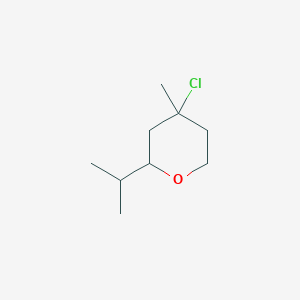
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- is an organic compound with the molecular formula C5H9ClO. It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of 4-chlorotetrahydropyran with isopropylmagnesium chloride under controlled conditions. This reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-(Chloromethyl)tetrahydropyran: A similar compound with a chloromethyl group instead of a chlorotetrahydro group.
4-Ethynyltetrahydro-2H-pyran: A derivative with an ethynyl group.
Uniqueness: 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
57094-36-7 |
|---|---|
Formule moléculaire |
C9H17ClO |
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
4-chloro-4-methyl-2-propan-2-yloxane |
InChI |
InChI=1S/C9H17ClO/c1-7(2)8-6-9(3,10)4-5-11-8/h7-8H,4-6H2,1-3H3 |
Clé InChI |
JXPIKZZNCXMZTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CCO1)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


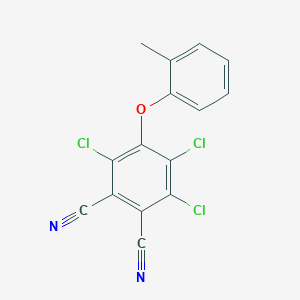
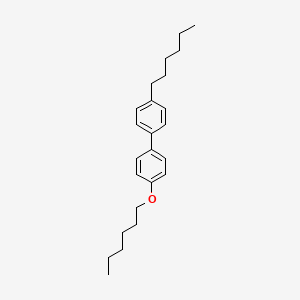
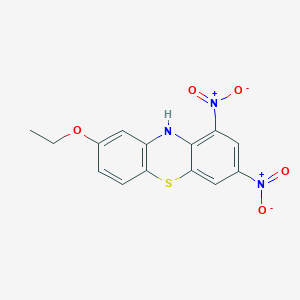
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
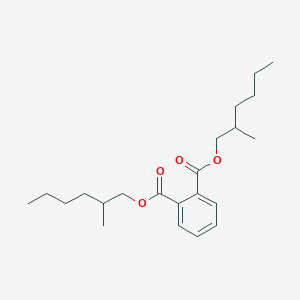
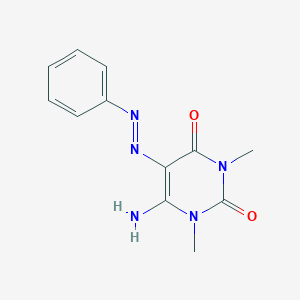
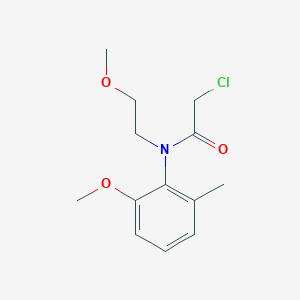
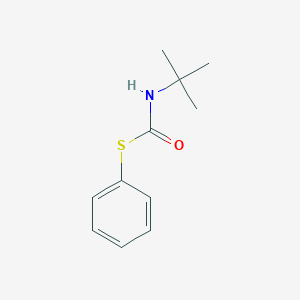
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
